Compound Description: Metrizamide is a non-ionic contrast medium used in various diagnostic procedures like carotid angiography. It is a monomeric compound known for its relatively low osmolality compared to ionic contrast agents [, ].
Iohexol
Compound Description: Iohexol is a non-ionic contrast medium used in various diagnostic imaging procedures, including carotid angiography and aorto-femoral angiography [, ]. Like metrizamide, it is characterized by its low osmolality, which contributes to its reduced adverse effect profile [].
Relevance: Iohexol was developed as a more cost-effective and user-friendly alternative to Metrizamide []. Research indicates that Iohexol demonstrates comparable diagnostic efficacy to Meglumine Metrizoate while causing fewer adverse reactions and reduced nephrotoxicity [, , ]. These favorable characteristics make Iohexol a preferred choice, especially for patients with compromised renal function, minimizing the risk of further kidney damage [].
Sodium/Meglumine Diatrizoate
Compound Description: Sodium/Meglumine Diatrizoate is a hyperosmolar, ionic contrast medium used in angiographic procedures [].
Relevance: In a study comparing the cytotoxic effects of various contrast media on human endothelial cells, Sodium/Meglumine Diatrizoate exhibited the highest toxicity level compared to Meglumine Metrizoate, ioxaglate, iopamidol, metrizamide, and iohexol []. This highlights the potential for increased cellular damage with this particular contrast agent.
Ioxaglate
Compound Description: Ioxaglate is an ionic contrast medium investigated for its effects on human endothelial cells [].
Relevance: While Ioxaglate demonstrated less cytotoxicity than Sodium/Meglumine Diatrizoate and Meglumine Metrizoate, it still exhibited a higher osmolality-independent toxic effect than other tested contrast media []. This suggests that factors beyond osmolality contribute to the cytotoxic profile of Ioxaglate.
Iopamidol
Compound Description: Iopamidol is a non-ionic contrast medium evaluated for its impact on human endothelial cells [].
Relevance: Iopamidol showed a lower cytotoxic effect on human endothelial cells compared to Sodium/Meglumine Diatrizoate, Meglumine Metrizoate, and Ioxaglate []. This lower toxicity profile can be attributed, in part, to its non-ionic nature and lower osmolality compared to ionic contrast agents.
Sodium Iodomethanesulfonate
Compound Description: Sodium Iodomethanesulfonate is a myelographic contrast medium commonly used in Scandinavia []. While it offers good density for visualization, it is known to cause significant irritation to the leptomeninges, necessitating spinal anesthesia during administration []. Its use is primarily restricted to the lumbar subarachnoid space due to these limitations.
Relevance: Sodium Iodomethanesulfonate, despite its clinical use, presented more pronounced side effects compared to Meglumine Metrizoate, specifically regarding meningeal irritation []. This difference in adverse effect profiles highlights the ongoing search for contrast agents that balance good visualization capabilities with improved patient safety and tolerability.
Meglumine Iothalamate
Compound Description: Meglumine Iothalamate is a contrast medium investigated for both ventriculography and myelography []. Compared to Sodium Iodomethanesulfonate, it exhibits better density and reduced irritation to the leptomeninges [].
Dimeglumine Iocarmate
Compound Description: Dimeglumine Iocarmate is an ionic contrast medium containing approximately 280 mg I/ml, structurally similar to Meglumine Iothalamate [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PBFI AM is a cell-permeable, potassium-sensitive fluorophore used to measure potassium changes in cells and intracellular compartments. As PBFI AM enters cells, it is hydrolyzed by intracellular esterases to produce PBFI. The affinity of PBFI for potassium is sodium-dependent (Kd = 44 and 5.1 mM with or without sodium, respectively). Absorption and emission maxima are 336 and 480-557 nm, respectively.
Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.